![molecular formula C12H12N2O2S B14625527 {4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid CAS No. 56355-26-1](/img/structure/B14625527.png)
{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid is an organic compound that features a thiazole ring, a phenyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated phenyl derivative reacts with the thiazole ring.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, or other substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, {4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to interact with enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
The compound may find applications in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the design of materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of {4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and phenyl group can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
{4-[Methyl(1,3-thiazol-2-yl)amino]benzoic acid}: Similar structure but with a benzoic acid moiety instead of acetic acid.
{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}butyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.
Uniqueness
{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and physical properties. This moiety can influence the compound’s solubility, reactivity, and biological activity, making it a versatile and valuable compound in various fields.
Propiedades
Número CAS |
56355-26-1 |
|---|---|
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
2-[4-[methyl(1,3-thiazol-2-yl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C12H12N2O2S/c1-14(12-13-6-7-17-12)10-4-2-9(3-5-10)8-11(15)16/h2-7H,8H2,1H3,(H,15,16) |
Clave InChI |
XRVOSROOKFDOLO-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)CC(=O)O)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




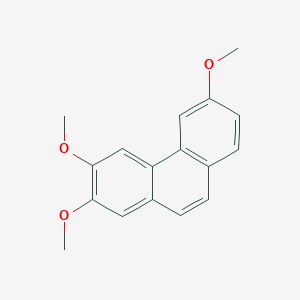
![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
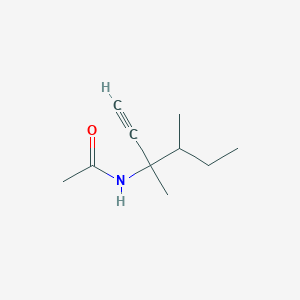
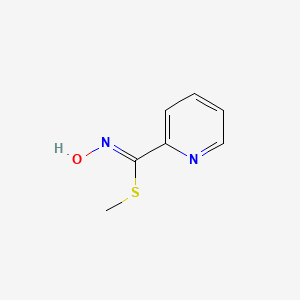
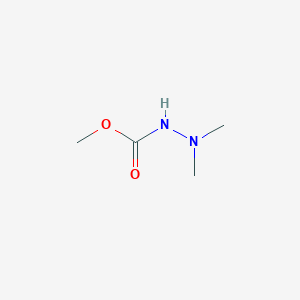


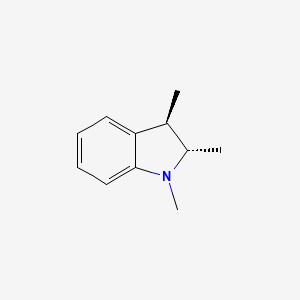
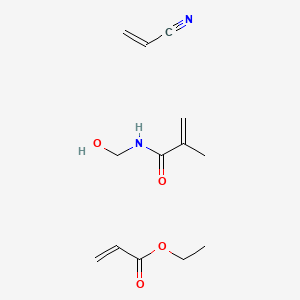

![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)

